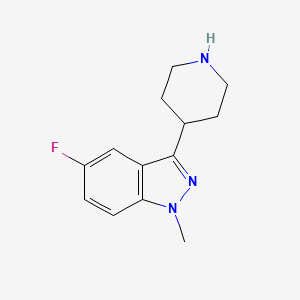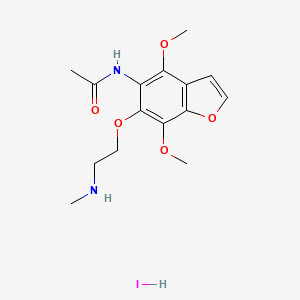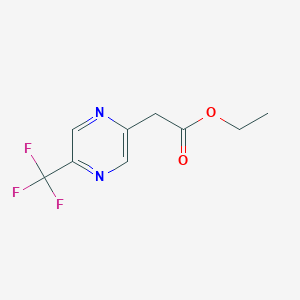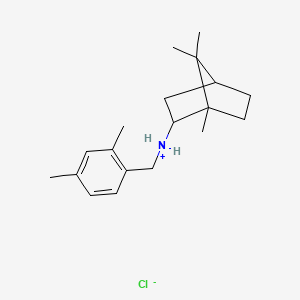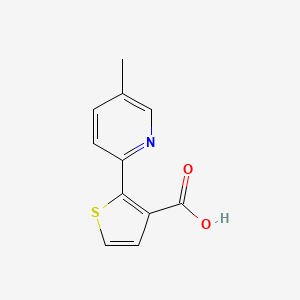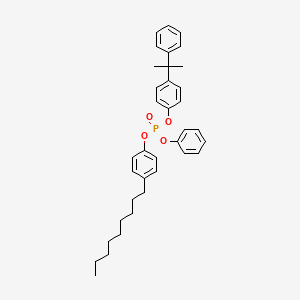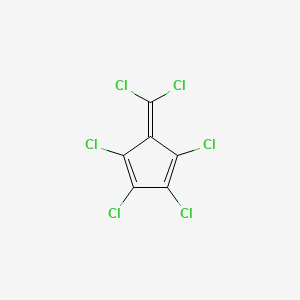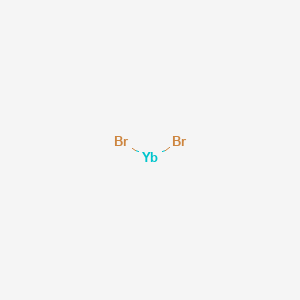![molecular formula C22H22IN B13759882 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is a chemical compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a benz[e]indole core substituted with three methyl groups and a phenylmethyl group, along with an iodide ion. It is known for its applications in various scientific fields due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide typically involves the alkylation of 1H-benz[e]indole derivatives. The process includes:
Step 1: Alkylation of 1H-benz[e]indole with methyl iodide to introduce the methyl groups.
Step 2: Further alkylation with benzyl chloride to introduce the phenylmethyl group.
Step 3: The final product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylmethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the reduced indolium derivative.
Substitution: Formation of substituted indolium compounds.
Applications De Recherche Scientifique
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is unique due to its phenylmethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H22IN |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C22H22N.HI/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SIPKCNJSDMUSGT-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


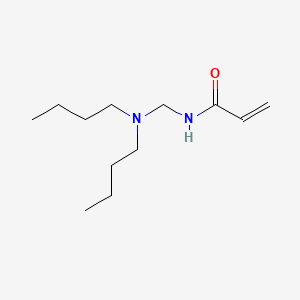


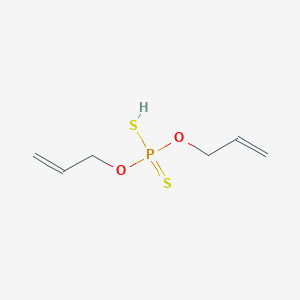
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
